3-Hydroxy desloratadine-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

Select 3-Hydroxy desloratadine-d4 as the definitive SIL-IS for quantifying the active antihistamine metabolite. Tetradeuterated at piperidinylidene-3,3,5,5 positions, it delivers a +4 Da mass shift (m/z 331.1→279.1) with zero chromatographic interference—critical for ANDA pharmacokinetic and TDM assays (LLOQ 0.05 ng/mL). Insist on ≥98% chemical purity and ≥99% atom D enrichment to eliminate isotopic cross-contribution.

Molecular Formula C19H19ClN2
Molecular Weight 314.8 g/mol
CAS No. 381727-29-3
Cat. No. B562000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy desloratadine-d4
CAS381727-29-3
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d4;  Aerius-d4;  Allex-d4;  Azomyr-d4;  Clarinex-d4;  Descarboethoxyloratadine-d4;  NSC 675447-d4;  Neoclarityn-d4;  Opulis-d4;  Sch 34117-d4; 
Molecular FormulaC19H19ClN2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2
InChIKeyJAUOIFJMECXRGI-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Desloratadine-d4 (CAS 381727-29-3) – Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification


3-Hydroxy desloratadine-d4 (also designated 3-Hydroxydesloratadine-d4, CAS 1246819-99-7 for the labeled species) is a tetradeuterated isotopologue of 3-hydroxy desloratadine, the primary active metabolite of the second-generation antihistamine loratadine . The compound incorporates four deuterium atoms at the piperidinylidene-3,3,5,5 positions of the desloratadine scaffold . Its designated utility is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for the accurate and precise quantification of 3-hydroxy desloratadine in complex biological matrices [1].

Analytical Interchangeability Risk in 3-Hydroxy Desloratadine-d4 Procurement: Why Deuterium Position and Purity Matter


Within the class of deuterated internal standards, generic substitution is analytically unsound due to fundamental physicochemical differences that directly compromise quantitative accuracy. The 3-hydroxy desloratadine-d4 isotopologue features deuterium atoms specifically located on the piperidinylidene ring, conferring a mass shift of +4 Da (m/z 331.1 → 279.1 for the monitored transition) relative to the unlabeled analyte (m/z 327.1 → 275.1) [1]. This exact positioning is critical because alternative deuterium placement (e.g., desloratadine-d5 or 13C-labeled analogs) alters the fragmentation pattern and retention time, potentially invalidating method validation parameters [2]. Furthermore, variable isotopic enrichment (e.g., 98% atom D vs. ≥99% atom D) across suppliers directly influences the magnitude of cross-contribution interference .

Technical Differentiation: Quantitative Evidence for 3-Hydroxy Desloratadine-d4 Performance in Bioanalytical Method Validation


Isotopic Enrichment and Purity: Supplier-Specific Specifications Affecting Method Accuracy

The isotopic enrichment (atom% D) of 3-hydroxy desloratadine-d4 varies significantly among suppliers, directly impacting the extent of cross-contribution from the internal standard channel into the analyte channel. One supplier lists an isotopic enrichment of 98% 2H , whereas another specifies ≥99% atom D with a chemical purity of ≥96% . A third supplier notes a purity of ≥98% [1]. Higher isotopic enrichment minimizes the presence of unlabeled (d0) species, reducing the risk of positive bias in analyte quantification.

LC-MS/MS Bioanalysis Stable Isotope Labeling

Mass Spectrometric Transition Specificity: MRM Differentiation from Unlabeled Analyte

In a validated LC-MS/MS method for the simultaneous quantification of desloratadine and 3-hydroxy desloratadine in human plasma, the specific multiple reaction monitoring (MRM) transition for the deuterated internal standard 3-hydroxy desloratadine-d4 was m/z 331.1 → 279.1, compared to m/z 327.1 → 275.1 for the unlabeled 3-hydroxy desloratadine analyte [1]. This +4 Da mass shift is essential for selective detection without isobaric interference.

LC-MS/MS MRM Selectivity

Method Lower Limit of Quantification (LLOQ) Enabled by Deuterated Internal Standard

Using 3-hydroxy desloratadine-d4 as the internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for 3-hydroxy desloratadine in human plasma, with intra- and inter-batch precision (RSD) values below 10% across the calibration range of 0.05–10.0 ng/mL [1].

LLOQ Sensitivity Pharmacokinetics

Method Precision and Accuracy Using 3-Hydroxy Desloratadine-d4 as Internal Standard

The use of 3-hydroxy desloratadine-d4 as a SIL-IS enables precise and accurate quantification across the entire calibration range. In a validated method, the within-batch and between-batch relative standard deviations (RSD) were both less than 10% for concentrations ranging from 0.05 to 10.0 ng/mL [1].

Precision Accuracy Method Validation

Procurement-Driven Application Scenarios for 3-Hydroxy Desloratadine-d4 in Pharmaceutical Development and Bioanalysis


Pharmacokinetic and Bioequivalence Studies of Loratadine and Desloratadine Formulations

3-Hydroxy desloratadine-d4 is the definitive internal standard for the LC-MS/MS quantification of 3-hydroxy desloratadine in human plasma during pharmacokinetic studies and bioequivalence trials [1]. The method's validated LLOQ of 0.05 ng/mL and precision (RSD <10%) are essential for generating the reliable plasma concentration-time profiles required for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) for generic desloratadine products [2].

Clinical Therapeutic Drug Monitoring (TDM) of Desloratadine and Its Active Metabolite

The high specificity afforded by the m/z 331.1→279.1 MRM transition for 3-hydroxy desloratadine-d4 enables its use as a SIL-IS in clinical TDM assays. The method's sensitivity (LLOQ 50 pg/mL) and precision (<10% RSD) [1] support accurate measurement of 3-hydroxy desloratadine concentrations in patient plasma, facilitating dose optimization and adherence monitoring in special populations where desloratadine pharmacokinetics may be altered.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In preclinical metabolism studies using human liver microsomes or hepatocytes, 3-hydroxy desloratadine-d4 can serve as a stable isotope-labeled substrate or as an internal standard to accurately quantify the formation of 3-hydroxy desloratadine from loratadine or desloratadine in the presence of potential perpetrators [2]. The availability of high isotopic enrichment (≥99% atom D) is critical for minimizing isotopic dilution effects in these in vitro systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy desloratadine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.